7-Oxabicyclo[4.1.0]hept-2-ene,6-methyl-3-(1-methylethyl)-,(1S)-(9CI) 7-Oxabicyclo[4.1.0]hept-2-ene,6-methyl-3-(1-methylethyl)-,(1S)-(9CI)
Brand Name: Vulcanchem
CAS No.: 119479-36-6
VCID: VC0053872
InChI: InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h6-7,9H,4-5H2,1-3H3/t9-,10+/m0/s1
SMILES: CC(C)C1=CC2C(O2)(CC1)C
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

7-Oxabicyclo[4.1.0]hept-2-ene,6-methyl-3-(1-methylethyl)-,(1S)-(9CI)

CAS No.: 119479-36-6

Main Products

VCID: VC0053872

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

7-Oxabicyclo[4.1.0]hept-2-ene,6-methyl-3-(1-methylethyl)-,(1S)-(9CI) - 119479-36-6

CAS No. 119479-36-6
Product Name 7-Oxabicyclo[4.1.0]hept-2-ene,6-methyl-3-(1-methylethyl)-,(1S)-(9CI)
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene
Standard InChI InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h6-7,9H,4-5H2,1-3H3/t9-,10+/m0/s1
Standard InChIKey RMQQTCKREZJXAE-VHSXEESVSA-N
Isomeric SMILES CC(C)C1=C[C@H]2[C@](O2)(CC1)C
SMILES CC(C)C1=CC2C(O2)(CC1)C
Canonical SMILES CC(C)C1=CC2C(O2)(CC1)C
Synonyms 7-Oxabicyclo[4.1.0]hept-2-ene,6-methyl-3-(1-methylethyl)-,(1S)-(9CI)
PubChem Compound 15601946
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator